Cas no 70080-61-4 (Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate)

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate is a specialized organic compound featuring an ethoxy-substituted phenyl ring conjugated with an oxoacetate ester group. This structure imparts reactivity useful in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The ethoxy group enhances solubility in organic solvents, while the oxoacetate moiety offers versatility in nucleophilic addition and condensation reactions. Its stability under standard conditions and well-defined purity make it a reliable reagent for controlled syntheses. The compound is typically employed in research and industrial applications requiring precise functional group transformations. Proper handling and storage are recommended to maintain its integrity.
Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate structure
70080-61-4 structure
Product name:Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate
CAS No:70080-61-4
MF:C12H14O4
Molecular Weight:222.23716
MDL:MFCD00858993
CID:1741386
PubChem ID:20303216

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate
    • Ethyl 4-ethoxybenzoylformate
    • ethyl (4-ethoxyphenyl)(oxo)acetate
    • CTK5D1785
    • BBL023613
    • STL356044
    • AG-G-73494
    • ethyl 4-ethoxybenzoylformate, AldrichCPR
    • VS-07462
    • SCHEMBL11430643
    • 70080-61-4
    • DTXSID70604852
    • ethyl 2-(4-ethoxyphenyl)-2-oxo-acetate
    • Ethyl4-ethoxybenzoylformate
    • AKOS010879674
    • MFCD00858993
    • (4-ethoxyphenyl)oxoacetic acid ethyl ester
    • MDL: MFCD00858993
    • インチ: InChI=1S/C12H14O4/c1-3-15-10-7-5-9(6-8-10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3
    • InChIKey: HJVOTTIXQHVSBN-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=C(C=C1)C(=O)C(=O)OCC

計算された属性

  • 精确分子量: 222.08900
  • 同位素质量: 222.08920892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

  • PSA: 52.60000
  • LogP: 1.83110

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate Security Information

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1236562-100g
ETHYL 4-ETHOXYBENZOYLFORMATE
70080-61-4 98%
100g
$4895 2024-06-07
abcr
AB360927-2 g
Ethyl 4-ethoxybenzoylformate, 97%; .
70080-61-4 97%
2g
€1118.50 2023-04-26
1PlusChem
1P00654K-1g
Ethyl 4-ethoxybenzoylformate
70080-61-4 98%
1g
$79.00 2025-02-21
1PlusChem
1P00654K-5g
Ethyl 4-ethoxybenzoylformate
70080-61-4 98%
5g
$292.00 2025-02-21
abcr
AB360927-25g
Ethyl 4-ethoxybenzoylformate, 97%; .
70080-61-4 97%
25g
€1455.40 2025-02-15
abcr
AB360927-1g
Ethyl 4-ethoxybenzoylformate, 97%; .
70080-61-4 97%
1g
€170.00 2025-02-15
1PlusChem
1P00654K-100g
Ethyl 4-ethoxybenzoylformate
70080-61-4 98%
100g
$3112.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1772201-5g
Ethyl 4-ethoxybenzoylformate
70080-61-4 98%
5g
¥3054.00 2024-05-03
A2B Chem LLC
AC85780-100g
Ethyl 4-ethoxybenzoylformate
70080-61-4 98%
100g
$2995.00 2024-04-19
A2B Chem LLC
AC85780-1g
Ethyl 4-ethoxybenzoylformate
70080-61-4 98%
1g
$75.00 2024-04-19

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate 関連文献

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetateに関する追加情報

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate (CAS No. 70080-61-4): A Comprehensive Overview in Modern Chemical Biology

Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate, identified by its CAS number 70080-61-4, is a significant compound in the realm of chemical biology and pharmaceutical research. This ester derivative has garnered attention due to its versatile applications in synthetic chemistry, drug development, and as a key intermediate in the synthesis of biologically active molecules. The structural features of this compound, particularly its aromatic ring system and acetoacetate moiety, make it a valuable scaffold for designing novel therapeutic agents.

The chemical structure of Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate consists of a phenyl ring substituted with an ethoxy group at the para position, linked to an acetoacetate group via an ethyl ester. This configuration imparts unique reactivity and functionality, making it a cornerstone in the development of advanced chemical libraries. The presence of both electron-donating and withdrawing groups on the aromatic ring enhances its interaction with biological targets, thereby facilitating the design of molecules with specific pharmacological properties.

In recent years, Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate has been extensively studied for its potential in medicinal chemistry. Its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents has been well-documented. The acetoacetate moiety is particularly noteworthy, as it can undergo various transformations such as condensation reactions, Michael additions, and cyclizations, leading to the formation of complex heterocyclic structures. These transformations are crucial for generating molecules with enhanced biological activity and improved pharmacokinetic profiles.

One of the most compelling aspects of Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, making them attractive targets for drug development. By leveraging the reactivity of the acetoacetate group, researchers have been able to design inhibitors that selectively target specific kinases involved in cancer, inflammation, and other diseases. The ethoxyphenyl moiety further contributes to the binding affinity and selectivity of these inhibitors by forming critical interactions with the kinase active site.

The pharmaceutical industry has also explored Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate as a building block for the development of central nervous system (CNS) drugs. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter receptors has made it a promising candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its structural similarity to known CNS-active compounds suggests that it may exhibit similar pharmacological effects while potentially offering improved efficacy or reduced side effects.

In academic research, Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate has been utilized in various mechanistic studies to understand reaction pathways and develop new synthetic methodologies. Its role in transition metal-catalyzed reactions has been particularly noteworthy, as these reactions are essential for constructing complex molecular architectures efficiently. By studying the reactivity of this compound under different conditions, researchers have gained valuable insights into catalytic mechanisms and have identified novel catalysts that can enhance reaction yields and selectivity.

The environmental impact of Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate is another area of interest. As synthetic chemistry continues to evolve towards more sustainable practices, researchers are increasingly focusing on developing processes that minimize waste and reduce environmental footprint. Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate, with its well-established synthetic routes and versatility, offers an excellent platform for exploring green chemistry principles. For instance, solvent-free reactions and catalytic methods have been investigated to reduce the use of hazardous solvents and improve overall sustainability.

The future prospects of Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate in chemical biology are vast and exciting. As our understanding of biological systems continues to deepen, new opportunities will arise for designing molecules with tailored properties. Advances in computational chemistry and artificial intelligence are expected to further accelerate drug discovery efforts by predicting molecular interactions and optimizing lead compounds more efficiently than traditional methods alone.

In conclusion, Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate (CAS No. 70080-61-4) is a multifaceted compound with significant implications in pharmaceutical research and chemical biology. Its unique structural features make it a valuable tool for designing novel therapeutic agents across various therapeutic areas. As research continues to uncover new applications and synthetic strategies for this compound, its importance is sure to grow in both academic and industrial settings.

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